molecular formula C9H16 B3420874 trans-1,3-Dimethyl-2-methylenecyclohexane CAS No. 20348-74-7

trans-1,3-Dimethyl-2-methylenecyclohexane

Cat. No.: B3420874
CAS No.: 20348-74-7
M. Wt: 124.22 g/mol
InChI Key: UTQSTOKTRPNZHE-UHFFFAOYSA-N
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Description

trans-1,3-Dimethyl-2-methylenecyclohexane: is an organic compound with the molecular formula C9H16 . It is a derivative of cyclohexane, characterized by the presence of two methyl groups at the 1 and 3 positions and a methylene group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-1,3-Dimethyl-2-methylenecyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dimethylcyclohexane with a methylene source, such as methylene iodide, in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: The process may include additional steps for purification and isolation to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions: : trans-1,3-Dimethyl-2-methylenecyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

trans-1,3-Dimethyl-2-methylenecyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-1,3-Dimethyl-2-methylenecyclohexane involves its interaction with specific molecular targets and pathways. The compound’s methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans-1,3-Dimethyl-2-methylenecyclohexane is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The presence of the methylene group at the 2 position and the trans arrangement of the methyl groups contribute to its distinct chemical and physical properties .

Properties

IUPAC Name

(1R,3R)-1,3-dimethyl-2-methylidenecyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSTOKTRPNZHE-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](C1=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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